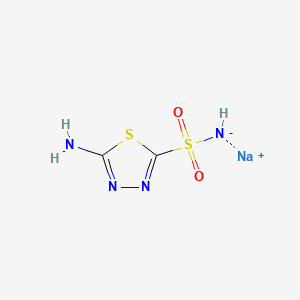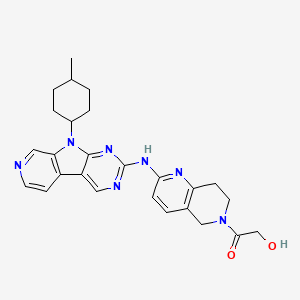
AMG 925
Descripción general
Descripción
AMG 925 es un inhibidor dual de la tirosina quinasa 3 similar a Fms (FLT3) y la quinasa 4 dependiente de ciclina (CDK4). Se ha desarrollado para abordar los problemas de resistencia en el tratamiento de la leucemia mieloide aguda (LMA). Las mutaciones de FLT3 se encuentran en un porcentaje significativo de pacientes con LMA y se asocian con un mal pronóstico. This compound tiene como objetivo inhibir tanto FLT3 como CDK4 para reducir la aparición de mutaciones de resistencia y prolongar las respuestas clínicas .
Aplicaciones Científicas De Investigación
AMG 925 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: this compound se utiliza como un compuesto de herramienta para estudiar la inhibición de FLT3 y CDK4, proporcionando información sobre el desarrollo de nuevos inhibidores.
Biología: this compound se utiliza para investigar el papel de FLT3 y CDK4 en la proliferación y supervivencia celular, particularmente en las células de LMA.
Medicina: this compound se está evaluando por su potencial para tratar la LMA al superar la resistencia a los inhibidores de FLT3 existentes. .
Mecanismo De Acción
AMG 925 ejerce sus efectos al inhibir tanto FLT3 como CDK4. FLT3 es una tirosina quinasa receptora que juega un papel crucial en la supervivencia y proliferación de las células madre y progenitoras hematopoyéticas. CDK4 es una quinasa dependiente de ciclina que regula la progresión del ciclo celular. Al inhibir estos dos objetivos, this compound interrumpe las vías de señalización que promueven el crecimiento y la supervivencia de las células de LMA. Esta inhibición dual reduce la probabilidad de mutaciones de resistencia y prolonga las respuestas clínicas .
Análisis Bioquímico
Biochemical Properties
AMG 925 potently inhibits Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) in kinase assays . The combined inhibition of FLT3 and CDK4 by this compound may reduce the occurrence of FLT3 resistance mutations, thereby potentially prolonging clinical responses . This compound has also been found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to current FLT3 inhibitors .
Cellular Effects
This compound causes cell growth inhibition and apoptosis in both FLT3-mutated and wild-type cell lines and primary AML blasts . It elicits maximal response in cells carrying ITD, D835Y, and ITD/D835Y double mutations . Mechanistically, this compound attenuates CDK4 phosphorylation of retinoblastoma protein (Rb), inhibits FLT3 activation, and abrogates FLT3-dependent and independent AKT/mTOR, MEK/ERK, and STAT5 signaling .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of FLT3 and CDK4 . It attenuates CDK4 phosphorylation of Rb and inhibits FLT3 activation . This compound also abrogates FLT3-dependent and independent AKT/mTOR, MEK/ERK, and STAT5 signaling . This dual inhibition of FLT3 and CDK4 is believed to contribute to the failure to develop drug resistance .
Temporal Effects in Laboratory Settings
This compound has shown to inhibit AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of this compound correlates with the inhibition of STAT5 and RB phosphorylation . After a selection of over 8 months with this compound, only partially resistant clones could be isolated .
Dosage Effects in Animal Models
In animal models, this compound inhibited AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of this compound correlated with the inhibition of STAT5 and RB phosphorylation .
Metabolic Pathways
This compound disrupts multiple signaling networks by inhibiting key molecules in the AKT/mTOR, cyclin D family, MEK/ERK, and Src pathways . It also triggers a stress response by up-regulating STAT3 and TSC1 in all samples examined .
Métodos De Preparación
AMG 925 se sintetiza mediante un proceso de varios pasos que incluye la aminación de Buchwald-Hartwig y el procesamiento con intermedios sintéticos insolubles. La ruta sintética implica la selección de alto rendimiento y la optimización del compuesto principal para lograr la bioactividad y selectividad deseadas . La producción industrial de this compound implica escalar estas rutas sintéticas para producir el compuesto en cantidades de kilogramos, a pesar de los desafíos como la baja solubilidad de los intermedios en etapa tardía .
Análisis De Reacciones Químicas
AMG 925 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo por otro. Los reactivos comunes incluyen halógenos o nucleófilos como el hidróxido de sodio o el amoníaco.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
AMG 925 es único en su inhibición dual de FLT3 y CDK4, lo que lo diferencia de otros inhibidores de FLT3 que solo se dirigen a FLT3. Compuestos similares incluyen:
Sorafenib: Un inhibidor de múltiples quinasas que se dirige a FLT3 entre otras quinasas.
AC220 (Quizartinib): Un inhibidor selectivo de FLT3 que ha demostrado eficacia en el tratamiento de la LMA pero también enfrenta problemas de resistencia.
PD0332991 (Palbociclib): Un inhibidor selectivo de CDK4/6 utilizado en el tratamiento del cáncer de mama.
La inhibición combinada de FLT3 y CDK4 de this compound ofrece un enfoque terapéutico único que puede mejorar y prolongar las respuestas clínicas en pacientes con LMA .
Propiedades
IUPAC Name |
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUVDDPUURMFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401033-86-0 | |
| Record name | AMG-925 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401033860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-925 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB6Y814V4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


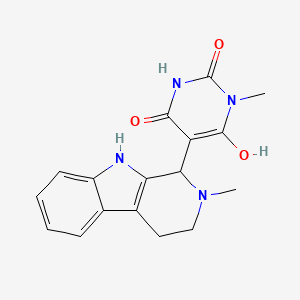
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)


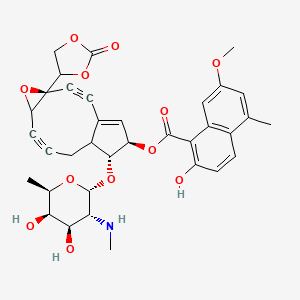
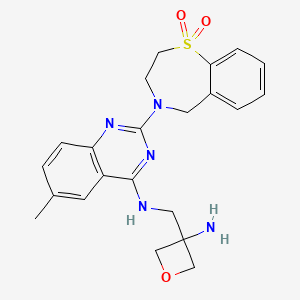

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
